

# A Comparative Guide to PIM1 Inhibitors: Neoprzewaquinone A vs. SGI-1776

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Neoprzewaquinone A

Cat. No.: B15597100

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This guide provides a detailed, objective comparison of two prominent PIM1 kinase inhibitors: **Neoprzewaquinone A**, a natural product-derived compound, and SGI-1776, a well-characterized synthetic molecule. This analysis is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.

## Introduction to PIM1 and Its Inhibitors

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in cell survival, proliferation, and apoptosis.<sup>[1]</sup> Overexpression of PIM1 is associated with various cancers, making it an attractive target for therapeutic intervention.<sup>[1]</sup> **Neoprzewaquinone A** (NEO), derived from *Salvia miltiorrhiza*, has been identified as a potent and selective PIM1 inhibitor.<sup>[2][3]</sup> SGI-1776 is a well-established, ATP-competitive pan-PIM kinase inhibitor that has been extensively studied in preclinical models.<sup>[4][5]</sup>

## Quantitative Performance Comparison

The following tables summarize the key quantitative data for **Neoprzewaquinone A** and SGI-1776, focusing on their inhibitory activity against PIM kinases and their effects on cancer cells.

Table 1: In Vitro Kinase Inhibitory Activity

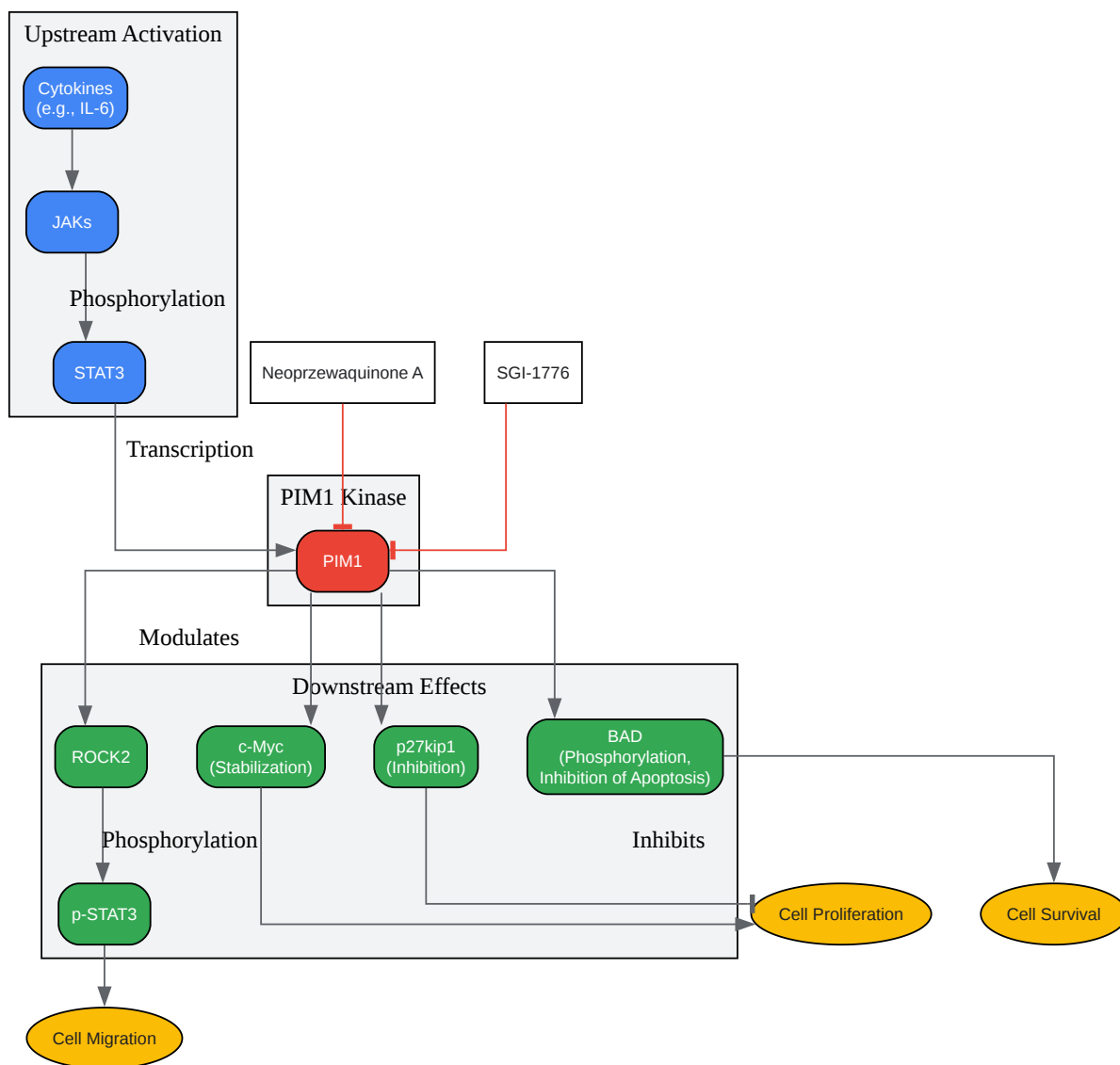
Compound	Target Kinase	IC50 (nM)	Assay Type
Neoprzewaquinone A	PIM1	560[1]	ADP-Glo™ Kinase Assay
ROCK2	No significant inhibition[1]	ADP-Glo™ Kinase Assay	
SGI-1776	PIM1	7[4][5][6]	Radiometric Assay
PIM2	363[5][6]	Radiometric Assay	
PIM3	69[5][6]	Radiometric Assay	
FLT3	44[5]	Not Specified	
Haspin	34[5]	Not Specified	

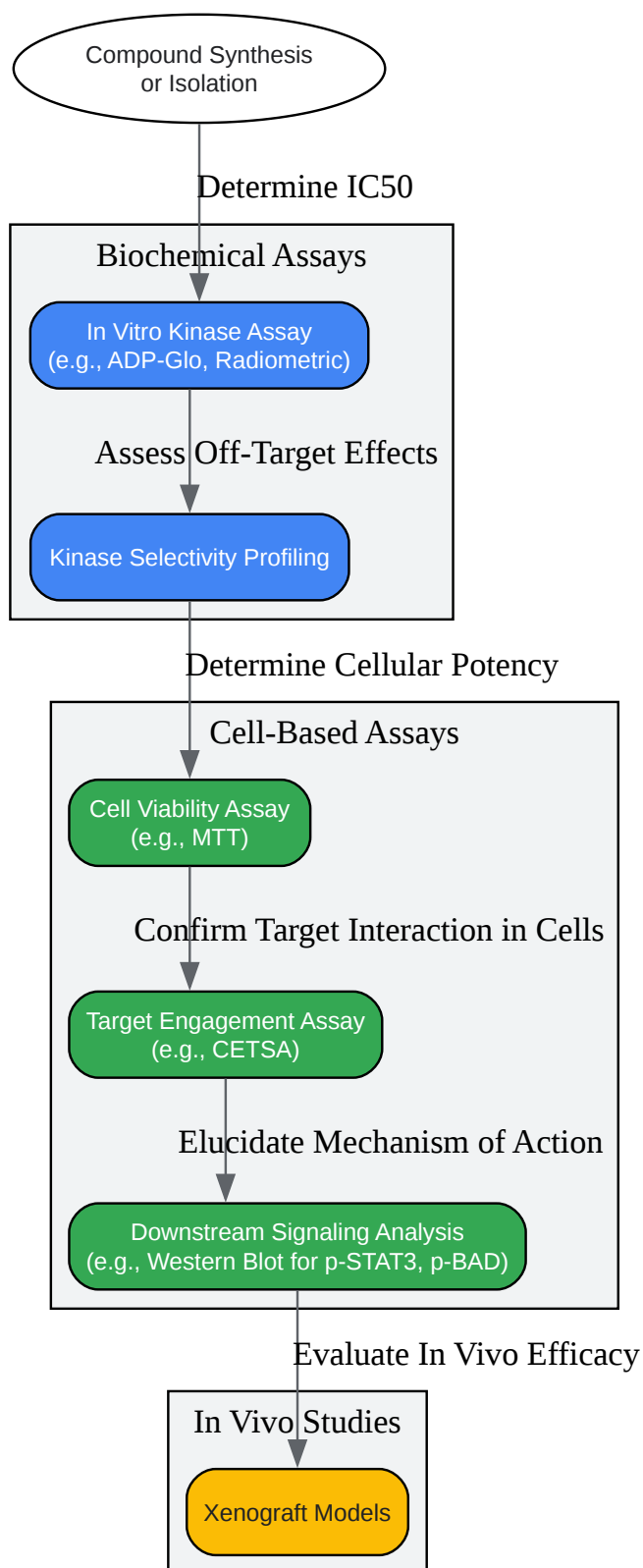
Table 2: Cellular Inhibitory Activity

Compound	Cell Line	IC50 (μM) at 72h
Neoprzewaquinone A	MDA-MB-231 (Triple-Negative Breast Cancer)	4.69 ± 0.38[2]
SGI-1776	MDA-MB-231 (Triple-Negative Breast Cancer)	4.90 ± 0.21[2]

## PIM1 Signaling Pathway

PIM1 is a downstream effector of the JAK/STAT signaling pathway and plays a role in regulating cell cycle progression and apoptosis through the phosphorylation of various substrates.[7][8] Both **Neoprzewaquinone A** and SGI-1776 have been shown to modulate the PIM1 signaling cascade.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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